Product packaging for Pyridin-4-ylmethyl acetate(Cat. No.:CAS No. 1007-48-3)

Pyridin-4-ylmethyl acetate

Cat. No.: B087173
CAS No.: 1007-48-3
M. Wt: 151.16 g/mol
InChI Key: ZGXKOLGDFWQRMM-UHFFFAOYSA-N
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Description

Pyridin-4-ylmethyl acetate (CAS 1007-48-3) is a chemical building block with the molecular formula C8H9NO2 and a molecular weight of 151.165 g/mol . It is recognized for its role as a versatile synthetic intermediate in medicinal chemistry and pharmacology research. This compound serves as a key precursor in the development of novel active molecules. For instance, derivatives featuring the (pyridin-4-yl)methyl group are investigated as inhibitors of the Aedes aegypti Kir1 (AeKir1) channel, a promising target for the development of new mosquitocides to combat vectors of viruses like Zika, dengue, and chikungunya . Furthermore, the (pyridin-4-yl)methyl moiety is utilized in the synthesis of ligands for metal-organic frameworks (MOFs), which have applications in materials science . In the laboratory, this compound can be analyzed using reverse-phase (RP) HPLC methods, for example on a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS-compatible applications) . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO2 B087173 Pyridin-4-ylmethyl acetate CAS No. 1007-48-3

Properties

IUPAC Name

pyridin-4-ylmethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO2/c1-7(10)11-6-8-2-4-9-5-3-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXKOLGDFWQRMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20143463
Record name Pyridine-4-methyl acetate
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1007-48-3
Record name 4-Pyridinemethanol, 4-acetate
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Record name Pyridine-4-methyl acetate
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Record name 4-Pyridylmethyl acetate
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Record name Pyridine-4-methyl acetate
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Reaction Mechanisms and Theoretical Chemistry of Pyridin 4 Ylmethyl Acetate

Mechanistic Studies of Ester Hydrolysis and Transesterification Involving Pyridin-4-ylmethyl acetate (B1210297)

The hydrolysis and transesterification of esters are fundamental reactions in organic chemistry. For Pyridin-4-ylmethyl acetate, these reactions involve the cleavage of the ester bond.

Ester Hydrolysis:

Ester hydrolysis is the reaction of an ester with water to produce a carboxylic acid and an alcohol. libretexts.org This reaction can be catalyzed by either an acid or a base. libretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst, the ester is heated with an excess of water. libretexts.org The reaction is reversible and results in an equilibrium mixture. libretexts.orgchemguide.co.uk The mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): When a base like sodium hydroxide (B78521) is used, the reaction goes to completion and produces a carboxylate salt and an alcohol. libretexts.org The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester.

Transesterification:

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com This reaction can also be catalyzed by acids or bases. masterorganicchemistry.com

Base-Catalyzed Transesterification: This is achieved by reacting the ester with an alkoxide. The reaction proceeds through a nucleophilic addition-elimination mechanism. masterorganicchemistry.com

Acid-Catalyzed Transesterification: This process also facilitates the exchange of alkoxy groups and can be used to form cyclic esters (lactones) through intramolecular reactions. masterorganicchemistry.com

Mechanisms of Nucleophilic and Electrophilic Reactions of this compound

The pyridine (B92270) ring in this compound influences its reactivity in nucleophilic and electrophilic reactions.

Nucleophilic Reactions:

The pyridine nitrogen is generally nucleophilic. However, the presence of an electron-withdrawing group can reduce its nucleophilicity. The pyridine ring can undergo nucleophilic aromatic substitution, particularly when activated by an appropriate substituent.

Electrophilic Reactions:

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. When such reactions do occur, the electrophile typically attacks the β-position (C-3 and C-5), which is less deactivated than the α (C-2 and C-6) and γ (C-4) positions.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides valuable insights into the properties and reactivity of molecules like this compound.

DFT Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. scispace.com It is employed to calculate various properties of this compound, including its electronic structure and reactivity. DFT calculations can determine global chemical reactivity descriptors such as chemical hardness, electronic chemical potential, and electrophilicity, which help in predicting the relative stability and reactivity of the molecule. researchgate.net These calculations are instrumental in understanding the electronic properties that govern the molecule's behavior in chemical reactions. mdpi.com

Conformational Analysis and Energy Barriers

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, this involves analyzing the rotation around the single bonds, particularly the C-C bond connecting the pyridine ring and the acetate group. This analysis helps in identifying the most stable conformations and the energy barriers between them. Factors influencing the potential energy and stability of different conformers include steric interactions, torsional strain, and angle strain. libretexts.org

Modeling of Enzyme-Substrate Interactions for Biocatalysis

This compound can serve as a substrate in enzyme-catalyzed reactions. Modeling the interaction between the enzyme and the substrate is crucial for understanding the catalytic mechanism and for designing more efficient biocatalysts. For instance, studies have been conducted on the kinetic resolution of racemic phenyl(pyridin-4-yl)methyl acetate using mutants of Candida antarctica lipase (B570770) B (CALB). nih.gov The interactions between the enzyme's active site residues and the substrate determine the enantioselectivity of the reaction. nih.gov Computational models can help in visualizing and quantifying these interactions, aiding in the rational design of enzymes with improved activity and selectivity. nih.govnih.gov

Prediction of Reaction Pathways and Transition States

Computational methods are powerful tools for predicting reaction pathways and identifying the structures of transition states. nih.gov By mapping the potential energy surface of a reaction, chemists can elucidate the step-by-step mechanism and calculate the activation energies. lasphub.com For reactions involving this compound, such as its hydrolysis or reactions at the pyridine ring, computational modeling can predict the most likely reaction channels and the geometries of the transition states, providing a detailed understanding of the reaction dynamics. nih.govlasphub.com

Advanced Spectroscopic and Structural Characterization of Pyridin 4 Ylmethyl Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of pyridin-4-ylmethyl acetate (B1210297). Both proton (¹H) and carbon-13 (¹³C) NMR spectra offer critical data on the chemical environment of each atom.

¹H NMR: In the ¹H NMR spectrum of pyridin-4-ylmethyl acetate, distinct signals corresponding to the different types of protons are observed. The protons on the pyridine (B92270) ring typically appear as multiplets in the aromatic region (δ 8.5–8.7 ppm). The methylene (B1212753) protons (CH₂) adjacent to the ester oxygen and the pyridine ring resonate as a singlet, while the methyl protons (CH₃) of the acetate group also produce a singlet at a different chemical shift.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key resonances include those for the carbonyl carbon of the ester group, the carbons of the pyridine ring, the methylene carbon, and the methyl carbon. The chemical shifts of these signals are indicative of their electronic environment. For instance, ¹³C NMR data for related structures, such as derivatives of 1,4-disubstituted-3,4-dihydroisoquinoline, show characteristic peaks for various carbon atoms within the molecule. nih.gov

Detailed analysis of related compounds, such as N,N-Dimethyl-2-phenyl-6-{[(pyridin-4-ylmethyl)carbamoyl]amino}-1,3-benzoxazole-4-carboxamide, reveals specific chemical shifts for the pyridin-4-ylmethyl moiety. jst.go.jp For this compound, the ¹³C NMR spectrum in DMSO-d₆ showed signals at δ 41.9, 122.0, 149.5, and 149.4 ppm, which can be assigned to the CH₂, CH, and C atoms of the pyridin-4-ylmethyl group, respectively. jst.go.jp

Table 1: Representative ¹H NMR Spectral Data for this compound Moiety in a Derivative Compound
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyridine-H (ortho to N)8.52d6.1
Pyridine-H (meta to N)7.27–7.37m-
CH₂4.37d6.1
Table 2: Representative ¹³C NMR Spectral Data for Pyridin-4-ylmethyl Moiety in a Derivative Compound
CarbonChemical Shift (δ, ppm)
Pyridine-C (ortho to N)149.5
Pyridine-C (meta to N)122.0
Pyridine-C (para to N)149.4
CH₂41.9

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., GC-MS, ESI-MS)

Mass spectrometry (MS) is instrumental in determining the molecular weight of this compound and in analyzing its fragmentation patterns, which aids in structural confirmation.

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound reveals a molecular ion peak corresponding to its molecular weight. nih.gov The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure. Common fragments include the loss of the acetyl group and cleavage at the benzylic position. The top five peaks observed in the GC-MS spectrum are at m/z values of 43, 109, 151, 80, and 39. nih.gov

ESI-MS: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar compounds like this compound and its derivatives. In positive ion mode, ESI-MS typically shows a prominent peak for the protonated molecule [M+H]⁺. For instance, in the analysis of related compounds, ESI-MS has been used to verify the molecular weight, such as for 2-amino-N-methyl-N-(pyridin-4-ylmethyl)acetamide dihydrochloride, which shows an [M+H]⁺ peak at m/z 226.1. High-resolution mass spectrometry (HRMS) using ESI can provide highly accurate mass measurements, confirming the elemental composition of the molecule.

Table 3: GC-MS Fragmentation Data for this compound
m/zRelative Intensity (%)Possible Fragment
15127[M]⁺ (Molecular Ion)
10988[M - CH₂CO]⁺
8024[C₅H₄N]⁺
4399.99[CH₃CO]⁺
3920[C₃H₃]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

Key absorption bands for this compound include:

C=O Stretch: A strong absorption band characteristic of the ester carbonyl group is typically observed in the region of 1735-1750 cm⁻¹.

C-O Stretch: The C-O stretching vibrations of the ester group usually appear in the range of 1200-1300 cm⁻¹.

C-H Stretch: Aromatic and aliphatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. libretexts.org

C=N and C=C Stretch: The stretching vibrations of the pyridine ring (C=N and C=C bonds) are found in the 1400-1600 cm⁻¹ region.

In related derivative compounds, such as N-{[2-(pyridin-4-ylmethyl)hydrazinyl]carbonothioyl}thiophene-2-carboxamide, the IR spectra show characteristic bands for the pyridine ring and other functional groups, confirming the presence of these moieties. derpharmachemica.com

Table 4: Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Ester C=OStretch1735-1750
Ester C-OStretch1200-1300
Aromatic C-HStretch3000-3100
Aliphatic C-HStretch2850-3000
Pyridine Ring C=N, C=CStretch1400-1600

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. For this compound and its derivatives that form suitable single crystals, this technique provides precise bond lengths, bond angles, and information about intermolecular interactions.

These studies reveal how the pyridin-4-ylmethyl moiety packs in the crystal lattice and participates in intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the solid-state properties of these compounds.

Table 5: Crystallographic Data for a Derivative, Pyridin-4-ylmethyl 4-Nitrobenzoate (B1230335)
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)9.981(2)
b (Å)12.347(3)
c (Å)10.161(3)
β (°)101.450(9)
Volume (ų)1227.3(5)
Z4

UV-Visible Spectrophotometry for Electronic Transitions and Complexation Studies

UV-Visible spectrophotometry is used to study the electronic transitions within a molecule and can also be employed to investigate the formation of complexes. The absorption of UV or visible light by this compound corresponds to the promotion of electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of the pyridine ring system. These typically involve π → π* transitions. The formation of metal complexes with this compound or its derivatives can lead to significant changes in the UV-Vis spectrum, such as shifts in the absorption maxima (λ_max) and changes in molar absorptivity. These changes provide evidence for complexation and can be used to study the stoichiometry and stability of the resulting complexes. For instance, studies on platinum(II) complexes with diethyl (pyridin-4-ylmethyl)phosphate have utilized UV-Vis spectroscopy to characterize the electronic properties and stability of the complexes. researchgate.net Additionally, the electronic transitions in bis(pyrazolyl)pyridine derivatives containing a pyridin-4-ylmethyl group have been investigated, revealing charge transfer characteristics. acs.org

Biological Activities and Pharmacological Potential of Pyridin 4 Ylmethyl Acetate and Its Analogues

Antimicrobial Activity

Analogues incorporating the pyridin-4-yl moiety have demonstrated notable activity against a spectrum of microbial pathogens. The versatility of the pyridine (B92270) scaffold allows for structural modifications that yield compounds with significant antibacterial and antifungal properties. mdpi.comresearchgate.net

Derivatives of pyridin-4-ylmethyl acetate (B1210297) have shown varied efficacy against both Gram-positive and Gram-negative bacteria. Research has highlighted that the introduction of a pyridin-4-yl group into various heterocyclic structures can confer potent antibacterial properties.

For instance, a series of novel pyridyl nitrofuranyl isoxazolines were synthesized and evaluated for their antibacterial activity. The compound 3-(5-Nitrofuran-2-yl)-5-(4-(4-(pyridin-4-ylmethyl)piperazin-1-yl)phenyl)-4,5-dihydroisoxazole showed a wide range of activity against Gram-positive bacteria with Minimum Inhibitory Concentrations (MICs) between 16 to >128 µg/mL, though it was inactive against the tested Gram-negative pathogens. doi.org

In another study, S-substituted bis-1,2,4-triazole-3-thiones containing a pyridin-4-yl group were investigated. The compound isopropyl 2-((4-methyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-yl)thio)acetate demonstrated strong antibacterial action, particularly against the Gram-positive strain Enterococcus faecalis and the Gram-negative strains Salmonella pullorum and Salmonella typhimurium, with a Minimum Bactericidal Concentration (MBC) of 15.6 µg/mL for all three. pensoft.net

Conversely, some analogues show selectivity for Gram-positive bacteria. A study on 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives revealed that while the compounds were inactive against the Gram-negative Escherichia coli, they were able to inhibit the growth of the Gram-positive Sarcina lutea. unimi.it Similarly, certain 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides were found to have antibacterial activity restricted to Gram-positive organisms like Bacillus subtilis and Staphylococcus aureus, with no observed inhibition of Gram-negative bacteria. acs.org

The following table summarizes the antibacterial efficacy of selected pyridin-4-yl analogues.

Compound/Derivative ClassBacterial StrainActivity MeasurementResultCitation
3-(5-Nitrofuran-2-yl)-5-(4-(4-(pyridin-4-ylmethyl)piperazin-1-yl)phenyl)-4,5-dihydroisoxazoleGram-Positive PanelMIC16 to >128 µg/mL doi.org
Isopropyl 2-((4-methyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-yl)thio)acetateEnterococcus faecalisMBC15.6 µg/mL pensoft.net
Isopropyl 2-((4-methyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-yl)thio)acetateSalmonella pullorumMBC15.6 µg/mL pensoft.net
Isopropyl 2-((4-methyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-yl)thio)acetateSalmonella typhimuriumMBC15.6 µg/mL pensoft.net
2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine DerivativesSarcina lutea (Gram-Positive)IC50Moderate Activity unimi.it
2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine DerivativesEscherichia coli (Gram-Negative)IC50No Inhibition unimi.it

The pharmacological potential of pyridin-4-ylmethyl acetate analogues extends to antifungal activity. Metal complexes and novel hybrid molecules containing the pyridin-4-yl structure have been shown to be effective against various fungal pathogens.

Transition metal complexes of N-{[2-(pyridin-4-ylmethyl)hydrazinyl]carbonothioyl}thiophene-2-carboxamide were synthesized and screened for their antimicrobial properties. The study found that these complexes exhibited excellent activity against the fungal strains tested, with MIC results comparable to the standard drug Fluconazole. researchgate.net

In a different approach, novel aryl-1,2,3-triazole-β-carboline hybrids were created and evaluated for their fungicidal activity. Among the synthesized compounds, 1-Methyl-9-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-β-carboline was tested against five phytopathogenic fungi. mdpi.comscispace.com These hybrid compounds generally showed significant inhibitory effects, with some derivatives displaying antifungal activity comparable to commercial fungicides like carbendazim (B180503) and azoxystrobin (B1666510) against sunflower sclerotinia rot. mdpi.comscispace.com

Another study investigating various 1,2,4-triazole (B32235) derivatives found that replacing a thio-group with an amino-group in the triazole ring could increase antifungal activity against Candida albicans. csfarmacie.cz

The table below presents findings on the antifungal activity of selected analogues.

Compound/Derivative ClassFungal StrainActivity MeasurementResultCitation
Metal Complexes of N-{[2-(pyridin-4-ylmethyl)hydrazinyl]carbonothioyl}thiophene-2-carboxamideVarious FungiMICActivity comparable to Fluconazole researchgate.net
Aryl-1,2,3-triazole-β-carboline Hybrids (e.g., 1-Methyl-9-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-β-carboline)Sunflower Sclerotinia RotInhibition RateSignificant inhibitory effect mdpi.comscispace.com
3-Amino-1,2,4-triazole DerivativesCandida albicansActivityBetter performance than thio-group derivatives csfarmacie.cz

Anticancer and Antitumor Activities

Pyridine derivatives are a cornerstone in the development of anticancer agents, acting on various biological targets to inhibit tumor growth. researchgate.netijpsonline.com Analogues featuring the pyridin-4-ylmethyl structure have been central to the design of novel compounds with significant cytotoxic effects against human cancer cell lines. nih.gov

The cytotoxic potential of pyridin-4-yl analogues has been demonstrated across a range of human cancer cell lines, including breast (MCF-7), lung (A549), and hepatocellular (HepG2) carcinoma cells.

A recently developed compound, 4-{3-[(Pyridin-4-ylmethyl)amino]- nih.govunimi.itnih.govtriazolo[4,3-b] nih.govunimi.itnih.govtriazin-6-yl}phenol (compound 12g), exhibited potent cytotoxicity against HepG2 cells with an IC50 value of 3.06 µM, which was more potent than the reference drug crizotinib (B193316) (IC50 = 5.15 µM). nih.gov

Other studies have also highlighted significant activity. Novel cyanopyridine derivatives have been investigated as potential EGFR inhibitors, with some showing remarkable cytotoxicity against MCF-7 and prostate cancer (PC-3) cell lines. researchgate.net Similarly, pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties have been synthesized, with one compound showing strong cytotoxic activity against A549 lung cancer cells with an IC50 value of 4.55 µM. nih.gov

The table below summarizes the cytotoxic effects of various pyridine analogues on different cancer cell lines.

Compound/Derivative ClassCancer Cell LineActivity MeasurementResult (IC50)Citation
4-{3-[(Pyridin-4-ylmethyl)amino]- nih.govunimi.itnih.govtriazolo[4,3-b] nih.govunimi.itnih.govtriazin-6-yl}phenolHepG2 (Hepatocellular Carcinoma)IC503.06 µM nih.gov
Pyrrolo[2,3-d]pyrimidine derivative (compound 9e)A549 (Lung Cancer)IC504.55 µM nih.gov
Pyrrolo[2,3-d]pyrimidine derivative (compound 10b)MCF-7 (Breast Cancer)IC501.66 µM nih.gov
Nicotinonitrile derivative (compound 7b)MCF-7 (Breast Cancer)IC503.58 µM researchgate.net
Pyridine-substituted A-ring deguelin (B1683977) analogueMDA-MB-231 (Breast Cancer)CytotoxicityNotable at 10 µM frontiersin.org

The antitumor effects of pyridine-containing compounds are mediated through diverse mechanisms of action. These include the inhibition of critical enzymes, disruption of cellular signaling pathways, and induction of apoptosis.

One key mechanism is the inhibition of protein kinases. The compound 4-{3-[(Pyridin-4-ylmethyl)amino]- nih.govunimi.itnih.govtriazolo[4,3-b] nih.govunimi.itnih.govtriazin-6-yl}phenol was identified as a potent inhibitor of c-Met kinase with an IC50 of 0.052 µM. nih.gov Furthermore, this compound was found to be a dual inhibitor, also modulating multidrug resistance (MDR) by significantly inhibiting P-gp and MRP1/2 efflux pumps in cancer cells. nih.gov Other pyridine derivatives have been designed to target receptors like EGFR and VEGFR2. researchgate.net

Induction of apoptosis is another common pathway. A study on pyrrolo[2,3-d]pyrimidine derivatives found that the cytotoxic effect in A549 cells was mediated by the activation of the intrinsic mitochondrial apoptotic pathway. nih.gov This was confirmed by the reduced expression of the anti-apoptotic protein Bcl-2, increased expression of the pro-apoptotic protein Bax, and elevated levels of caspase-9 and caspase-3. nih.gov Other research on pyrimidinone derivatives suggests that their antitumor activity may be partly mediated by augmenting the cytotoxicity of natural killer cells and macrophages. nih.gov

The structure-activity relationship (SAR) for pyridine derivatives reveals how specific structural modifications influence their anticancer potency. The position of substituents on the pyridine ring and the nature of the linked chemical groups are critical for activity. nih.gov

For steroidal pyridine derivatives, SAR studies have shown that placing substituents at the 4th position of the pyridine ring is favorable for activity. ijpsonline.com One such compound with an additional pyridine ring at the para-position of a phenyl group demonstrated strong growth inhibition against the PC-3 prostate cancer cell line. ijpsonline.com

In the development of pyrazolo[4,3-c]pyridines, the substituents on the pyrazole (B372694) nitrogen were found to be important. While an ethyl acetate group at the N-1 position was present in an initial hit compound, removing the substituent or replacing it with a hydroxyethyl (B10761427) group did not improve, and in some cases decreased, activity. acs.org

For a series of triazolotriazine inhibitors, rational design led to the synthesis of 4-{3-[(Pyridin-4-ylmethyl)amino]- nih.govunimi.itnih.govtriazolo[4,3-b] nih.govunimi.itnih.govtriazin-6-yl}phenol, which showed improved potency against HepG2 cells and c-Met kinase compared to its predecessors, highlighting the importance of the pyridin-4-ylmethylamino group for its dual c-Met and MDR inhibitory function. nih.gov The insertion of hydroxyl (OH) groups has also been shown to enhance antiproliferative activity, with the presence of two OH groups leading to a more significant reduction in IC50 values against the MCF7 cell line. nih.gov

Antioxidant Properties

While direct studies on this compound are not extensively detailed in the provided literature, the antioxidant potential of related pyridine and dihydropyridine (B1217469) derivatives is well-documented. biointerfaceresearch.com Compounds containing pyridine structures are often investigated for their ability to mitigate oxidative stress. pensoft.netresearchgate.net

Analogues such as caffeamides incorporating a pyridin-4-ylmethyl group have been studied for their antioxidant properties. scispace.com Similarly, synthetic polyphenol analogs, which can include a (pyridin-4-yl)methyl group, have been noted for their antioxidant and anti-inflammatory properties. google.comgoogle.com The investigation of novel thiazolo[4,5-b]pyridine (B1357651) derivatives has also been a focus of antioxidant research, with their activity evaluated through methods like DPPH radical scavenging assays. pensoft.netresearchgate.net These studies collectively suggest that the inclusion of a pyridine ring, a core component of this compound, is a viable strategy in the development of compounds with antioxidant capabilities.

Neuroprotective Effects

The pyridine scaffold is a recurring motif in compounds designed for neuroprotection. nih.govnih.gov Analogues of this compound have shown promise in various models of neurodegenerative diseases. biointerfaceresearch.comnih.gov

A library of aromatic carbamate (B1207046) derivatives, synthesized based on the structure of the neuroprotective drug flupirtine, revealed that certain modifications incorporating pyridine moieties could enhance protective activity against apoptosis in neurons. nih.gov For instance, a bioisosteric replacement that introduced a 3-(aminomethyl)-6-(trifluoromethyl)pyridine (B1273294) moiety resulted in significant cell viability at low concentrations. nih.gov Conversely, the addition of a 4-methyl group to the central pyridine ring in another analogue eliminated the protective activity, highlighting the structural sensitivity of this effect. nih.gov

Furthermore, polyphenol analogs designed for neuroprotection, which may feature a (pyridin-4-yl)methyl group, have been developed to provide effects comparable to parent compounds but at lower doses. google.comgoogle.com These compounds are sometimes associated with the inhibition of matrix metalloproteinase-9 (MMP-9), an enzyme implicated in neuroinflammation. google.comgoogle.com Studies on other pyridine derivatives have demonstrated neuroprotective effects in cellular models of neurodegeneration by reversing the damaging effects of agents like okadaic acid. acs.org

Table 1: Neuroprotective Activity of Selected Aromatic Carbamate Analogues

Compound Concentration (µM) Cell Viability (%) Source
Flupirtine (1) 3 80 nih.gov
4-trifluoromethyl analogue (9e) 0.1 84 nih.gov
3-(aminomethyl)-6-(trifluoromethyl)pyridine analogue (9f) 0.1 74 nih.gov
3-(aminomethyl)-6-(trifluoromethyl)pyridine analogue (9f) 3 82 nih.gov

Immunosuppressive Activity

Pyridin-4-yl derivatives have been identified as potential immunomodulating agents. google.com The immunosuppressive action of certain isoxazole (B147169) derivatives containing a (pyridin-4-yl)methyl group has been noted in various study models. umw.edu.pl Patents have been filed for pyridine derivatives intended for use as immunomodulating compounds, which can be used to reduce the required dosages of traditional immunosuppressant therapies, thereby minimizing potential end-organ damage. google.com Other complex molecules have been developed with the dual purpose of acting as anti-inflammatory and immunosuppressive agents. google.com

Enzyme Inhibition Studies

The pyridine ring is a common feature in many enzyme inhibitors, where it often plays a crucial role in binding to the active site.

While specific inhibition of EGFR tyrosine kinase or Kir1 channels by this compound itself is not detailed, its analogues have been extensively studied as inhibitors of various kinases. A novel series of triazolotriazines featuring a CH2NH-linked pyridine were designed as dual c-Met/MDR inhibitors. reading.ac.uk In this series, the compound designated 12g , which contains a 4-pyridyl group, emerged as the most potent c-Met kinase inhibitor with an IC50 value of 0.052 µM, showing superior activity compared to other analogues. reading.ac.uk This activity was comparable to the standard drug crizotinib (IC50 = 0.012 µM). reading.ac.uk

Other pyridine and pyrimidine (B1678525) derivatives have been investigated as inhibitors of Cyclooxygenase (COX) enzymes. rsc.org For example, certain pyrimidine-pyridine hybrids showed potent inhibitory effects against the COX-2 enzyme, with IC50 values as low as 0.25 µM, which was more potent than the reference drug celecoxib (B62257) (IC50 = 1.11 µM). rsc.org

Table 2: c-Met Kinase Inhibition by Triazolotriazine Analogues

Compound Description IC50 (µM) Source
11f 3-pyridyl substituted analogue Not specified, but active reading.ac.uk
12g 4-pyridyl substituted analogue 0.052 reading.ac.uk
11e Analogue potent against MCF7 cells 0.062 reading.ac.uk
Crizotinib (Standard) Reference Drug 0.012 reading.ac.uk

Molecular docking studies have provided insights into how pyridine-containing inhibitors interact with enzyme active sites. For the potent c-Met inhibitor 12g , docking and molecular dynamics simulations revealed key interactions. reading.ac.uk An essential hydrogen bond was observed between the nitrogen atom of the pyridine ring and the NH of Met1160 in the hinge region of the c-Met active site. reading.ac.uk Additionally, a pi-pi stacking interaction occurred between the core triazolotriazine structure of 12g and the phenol (B47542) moiety of Tyr1230. reading.ac.uk These types of interactions are considered crucial for optimal inhibition of the c-Met enzyme. reading.ac.uk

In studies of quinoline-4-carboxamide analogs as CYP2C9 inhibitors, results suggested that a more accessible pyridine nitrogen, specifically when in the para position relative to the linkage, can coordinate directly with the ferric heme iron of the enzyme. nih.gov This highlights the importance of the nitrogen's position within the pyridine ring for effective enzyme binding. nih.gov

Pharmacokinetic and Metabolism Studies of Related Compounds

The pyridine ring is often incorporated into drug candidates to improve pharmacokinetic properties, such as solubility and bioavailability, due to its polar and ionizable nature. ajrconline.org The metabolic stability of heterocyclic compounds is a key consideration in drug discovery. acs.org

Studies on imidazo[1,2-a]pyridine (B132010) derivatives have shown that substituting with a pyridin-4-yl moiety can lead to compounds with improved aqueous solubility, good microsomal stability, and high gastrointestinal permeability in preclinical models. nih.gov For example, one such derivative displayed low cytotoxicity and a half-life of over 40 minutes in mouse microsomal stability tests, making it a candidate for further in vivo studies. nih.gov

General strategies to mitigate the metabolism of heterocyclic drug candidates often involve modifying the pyridine ring. acs.org For instance, if a specific position on the pyridine ring is identified as a major site of metabolism, blocking it with a methyl group or converting the ring to a pyridine N-oxide or a pyrimidine can improve metabolic stability. acs.org The replacement of less stable rings with a more polar morpholine (B109124) ring has also been shown to improve metabolic stability tenfold in some cases. acs.org

Absorption, Distribution, and Excretion

The absorption, distribution, and excretion profile of a drug candidate significantly influences its clinical utility. For this compound, specific data is limited. However, research on structurally related compounds offers predictive information.

For instance, certain analogues of this compound have been designed to have favorable pharmacokinetic profiles. One such analogue, 1-(2-phenyl-1,3-benzoxazol-6-yl)-3-(pyridin-4-ylmethyl)urea, demonstrated an excellent pharmacokinetic profile in mice following oral administration, suggesting good absorption from the gastrointestinal tract. researchgate.net The high membrane permeability observed for some of these analogues is a key factor that would be beneficial for oral absorption. researchgate.net

The distribution of pyridine-containing compounds can be widespread. The lipophilicity of the molecule, often indicated by its calculated LogP value, plays a significant role in its ability to cross biological membranes and distribute into various tissues. For this compound, the predicted LogP value suggests it is moderately lipophilic, which could allow for reasonable distribution in the body. nih.gov

Excretion of pyridine derivatives and their metabolites typically occurs via the kidneys into the urine. The extent and rate of excretion depend on the chemical modifications the parent compound undergoes in the body.

Table 1: In Vitro ADME Properties of Selected this compound Analogues

CompoundPermeabilityIn Vitro ClearancePlasma Protein BindingReference
Analogue 1HighLowModerate acs.org
Analogue 2ModerateHighHigh acs.org
Analogue 3LowModerateLow

This table presents a generalized summary based on findings for various analogues and does not represent specific values for this compound itself.

Identification of Metabolites and Conjugates

The biotransformation of a xenobiotic like this compound is a critical process that determines its active lifespan in the body and the nature of the compounds to be excreted. The metabolism of this compound itself has not been explicitly detailed in available literature. However, based on its chemical structure, which contains a pyridine ring and an ester functional group, and data from related compounds, several metabolic pathways can be anticipated.

The primary metabolic transformation for this compound is expected to be the hydrolysis of the ester bond by esterase enzymes, which are abundant in the plasma and various tissues. This reaction would yield 4-pyridinemethanol (B147518) and acetic acid.

Further metabolism of the resulting 4-pyridinemethanol could occur. Oxidation of the alcohol to the corresponding carboxylic acid, isonicotinic acid, is a plausible subsequent step. This is a common metabolic pathway for primary alcohols.

In addition to hydrolysis and oxidation, pyridine-containing compounds can undergo N-oxidation of the pyridine nitrogen atom or hydroxylation at various positions on the pyridine ring.

Conjugation reactions represent a major pathway for the detoxification and excretion of metabolites. For pyridine derivatives, common conjugation reactions include:

Glucuronidation: The hydroxyl group of 4-pyridinemethanol or the carboxylic acid group of isonicotinic acid can be conjugated with glucuronic acid. O-glucuronides have been identified as metabolites for other pyridine-containing compounds. ujmm.org.ua

Amino Acid Conjugation: The carboxylic acid metabolite, isonicotinic acid, could be conjugated with amino acids, such as glycine (B1666218). Glycine conjugates are a known metabolic fate for some aromatic carboxylic acids. ujmm.org.ua

Methylation: While less common for the pyridine nitrogen itself, methylation can occur on other nitrogen atoms within more complex analogues. For instance, a methylated metabolite was identified for morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate. oup.com

A study on sodium 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetate, a compound with a different heterocyclic core but also an acetate group, identified the formation of a glycine conjugate and an O-glucuronide as metabolic products. ujmm.org.ua Another study on a pyridyltriazine-containing PI3K inhibitor identified an O-demethylated pyridine metabolite as a major biotransformation product. oup.com These findings support the likelihood of similar metabolic pathways for this compound.

Coordination Chemistry and Metal Complexes of Pyridin 4 Ylmethyl Acetate Derivatives

Formation of Metal Complexes with Pyridine-4-ylmethyl Derivatives

The formation of metal complexes using ligands containing the pyridin-4-ylmethyl group typically involves the reaction of the ligand with a metal salt in a suitable solvent. The nitrogen atom of the pyridine (B92270) ring is the primary coordination site due to its available lone pair of electrons.

The synthesis process generally involves dissolving the pyridin-4-ylmethyl derivative and a metal salt, such as a metal acetate (B1210297) or chloride, in a solvent like ethanol (B145695) or methanol (B129727). derpharmachemica.comnih.gov The mixture is often heated under reflux for several hours to facilitate the complexation reaction. derpharmachemica.comresearchgate.net For instance, the synthesis of a Nickel(II) complex with a thiosemicarbazone derivative of pyridin-4-ylmethyl involved refluxing nickel(II) acetate tetrahydrate with the ligand in ethanol for four hours, resulting in the formation of a light green solid precipitate. derpharmachemica.com Similarly, cobalt(II) and copper(II) complexes have been prepared using analogous methods. derpharmachemica.comresearchgate.net

In some cases, metal-organic frameworks (MOFs) or coordination polymers are formed. For example, reacting N-[(pyridin-4-yl)methyl]pyrazine-2-carboxamide with copper acetate in a water-methanol mixture yields blue crystals of a 3D coordination polymer upon standing for several days. iucr.org Hydrothermal conditions are also employed to synthesize coordination polymers, as seen in the reaction of 3,5-bis(pyridin-4-ylmethyl)aminobenzoic acid with cobalt(II) and manganese(II) salts in an aqueous medium at 90°C. tandfonline.com The choice of metal salt, solvent, and reaction conditions can influence the stoichiometry and dimensionality of the resulting complex, leading to mononuclear species, 1D chains, 2D sheets, or 3D frameworks. acs.org

Structural Characterization of Metal Complexes (e.g., Geometry, Coordination Sites)

The structural elucidation of metal complexes is crucial for understanding their properties. Techniques such as FT-IR, UV-Visible spectroscopy, and single-crystal X-ray diffraction are commonly used.

The primary coordination site in pyridin-4-ylmethyl derivatives is the nitrogen atom of the pyridine ring. researchgate.net This is often confirmed by shifts in the characteristic vibration bands in FT-IR spectra upon complexation. derpharmachemica.com For ligands with additional donor atoms, such as sulfur in thiosemicarbazone derivatives or oxygen in carboxamide groups, these atoms can also coordinate to the metal center, leading to bidentate or polydentate chelation. derpharmachemica.comiucr.org

The geometry of the resulting complex is determined by the metal ion's coordination number and the ligand's nature.

Tetrahedral Geometry: Cobalt(II) and Nickel(II) complexes with N-{[2-(pyridin-4-ylmethyl)hydrazinyl]carbonothioyl}thiophene-2-carboxamide have been reported to possess a tetrahedral geometry. researchgate.net

Square-Planar Geometry: A copper(II) complex with a dipyridyl-amide ligand, [CuCl2(L2)]n, was found to have a square-planar copper(II) center. acs.org

Square-Pyramidal Geometry: In a hydrated copper acetate complex with N-[(pyridin-4-yl)methyl]pyrazine-2-carboxamide, the Cu(II) atom exhibits a five-coordinate, fairly regular square-pyramidal geometry. iucr.org The copper is coordinated to three nitrogen atoms and one oxygen atom from the acetate in the equatorial plane, with another nitrogen atom in the apical position. iucr.org

Octahedral Geometry: A copper(II) complex with a thiosemicarbazone derivative of pyridin-4-ylmethyl was found to have an octahedral geometry. researchgate.net Similarly, platinum(II) complexes with diethyl (pyridin-4-ylmethyl)phosphate form square-planar geometries, which are a subset of octahedral coordination if axial interactions are considered weak. researchgate.net

The flexibility of the pyridin-4-ylmethyl group allows it to adopt various conformations, facilitating the formation of diverse supramolecular structures, including 1D zigzag chains and 3D frameworks, often stabilized by hydrogen bonding. tandfonline.com

Metal IonLigand DerivativeCoordination GeometryReference
Co(II)N-{[2-(pyridin-4-ylmethyl)hydrazinyl]carbonothioyl}thiophene-2-carboxamideTetrahedral researchgate.net
Ni(II)N-{[2-(pyridin-4-ylmethyl)hydrazinyl]carbonothioyl}thiophene-2-carboxamideTetrahedral researchgate.net
Cu(II)N-{[2-(pyridin-4-ylmethyl)hydrazinyl]carbonothioyl}thiophene-2-carboxamideOctahedral researchgate.net
Cu(II)N-[(pyridin-4-yl)methyl]pyrazine-2-carboxamide (with acetate)Square-Pyramidal iucr.org
Cu(II)N,N'-bis-4-methylpyridyl oxalamideSquare-Planar acs.org

Biological Activity of Metal Complexes (e.g., Enhanced Antimicrobial Activity)

A significant driver for the synthesis of metal complexes is their potential biological activity. It is a well-documented phenomenon that the biological activity of a ligand can be significantly enhanced upon chelation with a metal ion. This enhancement is often explained by chelation theory, which suggests that the polarity of the metal ion is reduced upon complexation, increasing the lipophilicity of the complex and facilitating its diffusion across lipid membranes of microorganisms.

For example, transition metal complexes of N-{[2-(pyridin-4-ylmethyl)hydrazinyl]carbonothioyl}thiophene-2-carboxamide were screened for their in-vitro antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungi. derpharmachemica.comresearchgate.net The results indicated that the metal complexes were more potent than the free ligand. researchgate.net The copper(II) and cobalt(II) complexes, in particular, showed marked inhibition against the tested bacteria. derpharmachemica.com Almost all the synthesized complexes demonstrated excellent activity against the bacterial and fungal strains used, with minimum inhibitory concentration (MIC) results comparable to the standard drug ciprofloxacin. derpharmachemica.comresearchgate.net

Similarly, studies on other pyridine-derivative complexes have shown that while the free ligand may be inactive, its metal complexes can exhibit substantial antimicrobial properties. sciencepublishinggroup.com For instance, copper(II) complexes of certain aminopyridine Schiff bases were found to be bioactive. sciencepublishinggroup.com In addition to antimicrobial properties, metal complexes of pyridin-4-ylmethyl derivatives, such as platinum(II) complexes of diethyl (pyridin-4-ylmethyl)phosphate, have been investigated for their antiproliferative effects against cancer cell lines. researchgate.net

CompoundOrganismActivity (Zone of Inhibition / MIC)Reference
Ligand (S1)Various Bacteria/FungiLess active than complexes derpharmachemica.comresearchgate.net
Ni(II) Complex (1)Various BacteriaLeast active complex derpharmachemica.com
Co(II) Complex (2)Various BacteriaMarked inhibition derpharmachemica.com
Cu(II) Complex (3)Various BacteriaMarked inhibition, high inhibition at low concentration derpharmachemica.com
S1 = N-{[2-(pyridin-4-ylmethyl)hydrazinyl]carbonothioyl}thiophene-2-carboxamide

Ligand Properties and Chelating Power

The flexibility of the methylene (B1212753) linker (-CH2-) between the pyridine ring and the rest of the ligand structure allows the donor groups to orient themselves to form stable chelate rings with metal ions. tandfonline.com Ligands can be designed to be bidentate, tridentate, or even polydentate. For example, N-{[2-(pyridin-4-ylmethyl)hydrazinyl]carbonothioyl}thiophene-2-carboxamide acts as a bidentate ligand, coordinating through the pyridine nitrogen and the thiocarbonyl sulfur. derpharmachemica.com In N-[(pyridin-4-yl)methyl]pyrazine-2-carboxamide, the ligand coordinates in a bidentate and a bis-monodentate manner, bridging three different Cu(II) atoms. iucr.org

The electronic properties of the pyridine ring can be tuned by substituents, which in turn affects the ligand's basicity and the stability of the resulting metal complexes. The presence of both flexible N-donor groups and other potential donor atoms like oxygen or sulfur provides the ability to form varied and stable complexes. tandfonline.com This versatility makes pyridin-4-ylmethyl derivatives attractive building blocks in the field of coordination chemistry for creating complexes with tailored structural and functional properties. smolecule.com

Applications in Advanced Materials and Catalysis

Role as a Versatile Building Block in Organic Synthesis

Pyridin-4-ylmethyl acetate (B1210297) and its derivatives are valuable building blocks in organic synthesis, enabling the construction of complex heterocyclic systems. The pyridine (B92270) moiety can act as a scaffold, while the acetate group can be hydrolyzed to the corresponding alcohol, which can then be further functionalized.

A notable example is the use of pyridylacetic acid, a derivative of pyridin-4-ylmethyl acetate, in a doubly decarboxylative Michael-type addition to chromone-3-carboxylic acids or coumarin-3-carboxylic acids. nih.govresearchgate.net This reaction, facilitated by Brønsted base catalysis, yields biologically significant 4-(pyridylmethyl)chroman-2-ones and 2-(pyridylmethyl)chroman-4-ones in good to very good yields. nih.govresearchgate.net The process demonstrates the utility of the pyridin-4-yl scaffold in creating hybrid molecules that combine the structural features of both pyridine and chromanone or coumarin (B35378) ring systems, which are prevalent in many bioactive compounds. nih.govresearchgate.net The reaction proceeds through a decarboxylative pathway, highlighting an efficient method for the synthesis of these complex heterocyclic structures under mild conditions. nih.govresearchgate.net

The following table summarizes the synthesis of various substituted (pyridyn-4-ylmethyl)chromanones, showcasing the versatility of the pyridin-4-yl building block. nih.govresearchgate.net

Table 1: Synthesis of Substituted (Pyridyn-4-ylmethyl)chromanones

Product Starting Materials Yield
4-[(Pyridin-4-yl)methyl]-3,4-dihydro-2H-1-benzopyran-2-one Coumarin-3-carboxylic acid, 2-Pyridylacetic acid hydrochloride >95% (ultrasound)
2-[(Pyridin-4-yl)methyl]-3,4-dihydro-2H-1-benzopyran-4-one Chromone-3-carboxylic acid, 2-Pyridylacetic acid hydrochloride 75% (ultrasound)
6-Methyl-4-[(pyridin-2-yl)methyl]-3,4-dihydro-2H-1-benzopyran-2-one 6-Methyl-coumarin-3-carboxylic acid, 2-Pyridylacetic acid hydrochloride 90%
6-Bromo-4-[(pyridin-2-yl)methyl]-3,4-dihydro-2H-1-benzopyran-2-one 6-Bromo-coumarin-3-carboxylic acid, 2-Pyridylacetic acid hydrochloride 78%
6-Nitro-4-[(pyridin-2-yl)methyl]-3,4-dihydro-2H-1-benzopyran-2-one 6-Nitro-coumarin-3-carboxylic acid, 2-Pyridylacetic acid hydrochloride 73%

Applications in Medicinal Chemistry as a Precursor for Complex Molecules

The pyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in a multitude of FDA-approved drugs. nih.gov this compound, as a modifiable precursor, plays a significant role in the synthesis of novel bioactive compounds.

For instance, derivatives of this compound have been used to synthesize hydrazone derivatives bearing a pyrimidine (B1678525) ring, which have been evaluated for their analgesic and anti-inflammatory properties. bibliotekanauki.pl One such compound, 4-Chloro-2-(methylthio)-N'-[(pyridin-4-ylmethylene)]pyrimidine-5-carbohydrazide, was synthesized and showed notable biological activity. bibliotekanauki.pl

Furthermore, pyridin-4-ylmethyl precursors are utilized in the synthesis of imidazole (B134444) derivatives. nih.gov A study describes the Cu(II)-catalyzed synthesis of (2S)-2-Amino-3-(1-(((E)-2-benzylidenehydrazinyl)(pyridin-4-yl)methyl)-1H-imidazol-4-yl)propanoic acid, which has been investigated for its potential larvicidal and antimicrobial activities. nih.gov These examples underscore the importance of this compound as a starting material for generating diverse molecular architectures with potential therapeutic applications.

The pyridine ring is a crucial component in many bioactive compounds, and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects. mdpi.commdpi.com

Catalytic Applications of this compound Derivatives

Derivatives of this compound have emerged as important molecules in the field of catalysis, particularly as precursors to chiral catalysts and ligands for transition metal-catalyzed reactions.

In many synthetic pathways, derivatives of this compound can act as either nucleophiles or electrophiles. For example, in the synthesis of spiropiperidine derivatives catalyzed by rhodium(III), a pyridine derivative is first quaternized with benzyl (B1604629) bromide, making the pyridinium (B92312) salt an electrophile that can undergo further reactions. acs.org The initial step involves the reaction of a pyridine derivative with benzyl bromide in acetone, leading to the formation of a pyridinium salt which is then used in the subsequent C-H activation step. acs.org

Conversely, the amino group in derivatives like 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile can act as a nucleophile in reactions with various electrophiles to create a range of fused pyridine derivatives. mdpi.com

A significant application of this compound derivatives is in the field of asymmetric catalysis, particularly in kinetic resolutions. A study demonstrated the use of Candida antarctica lipase (B570770) B (CALB) mutants for the kinetic resolution of phenyl(pyridin-4-yl)methyl acetate. researchgate.net By employing an electronic effect-guided rational design, the enantioselectivity of CALB mutants was enhanced for the hydrolysis of this bulky substrate. researchgate.net This enzymatic approach allows for the separation of enantiomers, which is crucial for the synthesis of chiral drugs, such as the antihistamine (S)-Carbinoxamine. researchgate.net

The following table presents the results of the kinetic resolution of phenyl(pyridin-4-yl)methyl acetate using different CALB mutants. researchgate.net

Table 2: Kinetic Resolution of phenyl(pyridin-4-yl)methyl acetate using CALB Mutants

Enzyme Conversion (%) Enantiomeric Excess of Product (ee_p, %) Enantiomeric Excess of Substrate (ee_s, %) Selectivity Factor (E)
Wild-type CALB 48.5 8.2 (R) 7.8 (S) 1.4
W104A mutant 49.3 43.1 (S) 41.6 (R) 5.0
W104C mutant 49.5 85.3 (S) 83.6 (R) 36
W104S mutant 49.8 94.2 (S) 90.7 (R) 110

Furthermore, chiral isothioureas have been used as catalysts for the kinetic resolution of racemic 4-hydroxy[2.2]paracyclophane through acylation, achieving a synthetically useful selectivity factor. beilstein-journals.org Palladium-catalyzed asymmetric Suzuki-Miyaura cross-coupling reactions have also been employed for the kinetic resolution of chiral-at-iridium complexes, demonstrating the broad applicability of kinetic resolution in obtaining enantiopure compounds. chemrxiv.org These methods, while not all directly using this compound, highlight the importance of developing catalytic systems for asymmetric synthesis, a field where derivatives of this compound can serve as valuable precursors.

Potential in Materials Science (e.g., Coordination Polymers)

In materials science, pyridin-4-ylmethyl derivatives are utilized as ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). tandfonline.comusf.edu The nitrogen atom of the pyridine ring can coordinate to metal ions, while the rest of the molecule can be functionalized to control the dimensionality and properties of the resulting framework.

For example, 3,5-bis(pyridin-4-ylmethyl)aminobenzoic acid has been used to synthesize new coordination polymers with cobalt(II) and manganese(II). tandfonline.com The flexibility of the (pyridin-4-ylmethyl)amino group allows the ligand to adopt various conformations and coordination modes, leading to the formation of one-dimensional chains that are further assembled into three-dimensional supramolecular frameworks through hydrogen bonding. tandfonline.com These materials have potential applications in heterogeneous catalysis and ion-recognition. tandfonline.com

Similarly, porphyrins functionalized with pyridin-4-yl groups have been used as organic linkers to create cobalt-based MOFs. mdpi.com These MOFs exhibit high thermal stability and porosity, making them suitable for applications such as the removal of heavy metal ions from water. mdpi.com The Co-MOF assembled from 5,10,15,20-tetrakis((pyridin-4-yl)phenyl)porphyrin has shown significant adsorption capacity for Pb(II) and Cu(II) ions. mdpi.com

Environmental Fate and Ecotoxicological Considerations of Pyridin 4 Ylmethyl Acetate Analogues

Degradation Pathways in Environmental Matrices (e.g., Soil, Aquatic Systems)

The degradation of pyridine (B92270) and its analogues in the environment is a critical process influencing their persistence and potential for exposure. Biodegradation is considered a primary mechanism for the removal of these compounds from soil and water. tandfonline.comcdc.gov

In both soil and aquatic environments, numerous bacterial strains have demonstrated the ability to degrade pyridine and its derivatives, often utilizing them as a sole source of carbon and nitrogen. tandfonline.comresearchgate.net The biodegradability of these compounds is highly dependent on the nature and position of the substituents on the pyridine ring. tandfonline.com For instance, pyridine carboxylic acids and hydroxypyridines are generally more readily degraded than other derivatives like methylpyridines, aminopyridines, and halogenated pyridines. nih.gov

The degradation pathways often involve initial hydroxylation of the pyridine ring, a step that can incorporate oxygen derived from water, which is an unusual biochemical mechanism. tandfonline.comresearchgate.net Following hydroxylation, the ring is typically cleaved, leading to the formation of simpler aliphatic compounds that can enter central metabolic pathways. For example, one proposed pathway for pyridine degradation involves cleavage between the C-2 and C-3 positions to yield formamide (B127407) and succinate (B1194679) semialdehyde. asm.org Another pathway involves cleavage at the C-2–N bond, resulting in glutarate semialdehyde. asm.org

Under anaerobic conditions, particularly in estuarine sediments, the biotransformation of pyridine derivatives is also observed. nih.gov The susceptibility to anaerobic degradation varies with the substituent group and its position on the ring. Isomers of carboxyl-, hydroxyl-, and cyanopyridines are more readily transformed than chloro- and methylpyridines under sulfidogenic conditions. nih.gov Generally, isomers with substituents at the C-2 or C-3 position are biotransformed more rapidly than those with the same group at the C-4 position. nih.gov

The degradation process is influenced by various environmental factors, including the presence of suitable microbial populations, oxygen levels, and the chemical structure of the specific pyridine derivative. nih.gov

Environmental Transformation Products and their Assessment

The transformation of pyridine analogues in the environment leads to the formation of various intermediate products. A common initial step in the biodegradation of many pyridine compounds is hydroxylation, resulting in the formation of hydroxylated pyridines. tandfonline.comresearchgate.netnih.govnih.gov These hydroxylated metabolites are key intermediates in the catabolic pathways. nih.govnih.gov

For example, bacteria capable of degrading phthalates have been shown to metabolize pyridine dicarboxylate (PDCA) analogues through the action of phthalate (B1215562) hydroxylases, leading to hydroxylated pyridine compounds. nih.govnih.govresearchgate.net These hydroxylated products can then enter established pyridine degradation pathways or undergo photochemical degradation due to their ability to absorb light in the solar actinic range. nih.govnih.gov

In some cases, the degradation pathway can be fully elucidated. For instance, the catabolism of pyridine by Arthrobacter sp. strain 68b has been shown to proceed through a four-step enzymatic pathway, ultimately yielding succinic acid. asm.org The key enzymes involved in this process include a pyridine monooxygenase, a dehydrogenase, an amidohydrolase, and a succinate semialdehyde dehydrogenase. asm.orgresearchgate.net

Ecotoxicity to Aquatic and Terrestrial Organisms (Analogues)

The ecotoxicity of pyridin-4-ylmethyl acetate (B1210297) analogues has been evaluated in a range of aquatic and terrestrial organisms. These studies provide insight into the potential environmental impact of this class of compounds.

Aquatic Ecotoxicity Pyridine and its derivatives exhibit varying levels of toxicity to aquatic life. mdpi.com Acute toxicity is often expressed as the median lethal concentration (LC50) for fish and invertebrates, or the median effective concentration (EC50) for algae.

Studies have shown that pyridine is toxic to various fish species, with 96-hour LC50 values ranging from 4.6 mg/L for rainbow trout (Oncorhynchus mykiss) to 73.6 mg/L for fathead minnow (Pimephales promelas). biorxiv.org For the brown crab (Cancer pagurus), a 72-hour LC50 of 2.75 mg/L has been reported. biorxiv.org The toxicity of pyridine derivatives can be influenced by the type and position of the substituent on the pyridine ring. nih.gov For the marine bacterium Vibrio fischeri, EC50 values for pyridine and its derivatives ranged from 0.027 to 49.1 mmol/L. nih.gov Derivatives with -CN and -OH groups tended to be less toxic, while those with -CH3, -Cl, and -COOH groups were more toxic. nih.gov

Aquatic Ecotoxicity of Pyridine Analogues

OrganismSpeciesEndpointValueReference
Rainbow TroutOncorhynchus mykiss96-h LC504.6 mg/L biorxiv.org
European CarpCyprinus carpio96-h LC5026 mg/L biorxiv.org
Fathead MinnowPimephales promelas96-h LC5073.6 mg/L biorxiv.org
Brown CrabCancer pagurus72-h LC502.75 mg/L biorxiv.org
Green AlgaePseudokirchneriella subcapitata96-h EC5014.2 mg/L epa.gov

Terrestrial Ecotoxicity The release of pyridine compounds into the soil can pose a threat to soil-dwelling organisms. researchgate.net Studies on the earthworm Eisenia fetida have shown that exposure to high concentrations of pyridine can cause significant toxicity. researchgate.net This toxicity is associated with the induction of oxidative stress, leading to cellular damage, including lipid peroxidation and DNA injury. researchgate.net The exposure can also result in histopathological changes and a decrease in the organism's defense capacity. researchgate.net

Q & A

Q. How should researchers present analytical data for this compound to ensure reproducibility?

  • Methodological Answer :
  • Tables : Include retention times (HPLC/GC), integration ratios (NMR), and crystallographic parameters (unit cell dimensions, R-factors).
  • Figures : Use annotated spectra with peak assignments and error bars for triplicate measurements.
  • Supplemental Data : Provide raw diffraction data (CIF files) and chromatogram baselines .

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Feasible Synthetic Routes

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Pyridin-4-ylmethyl acetate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.